molecular formula C11H10N4O3S B2834414 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol CAS No. 663206-23-3

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol

Cat. No.: B2834414
CAS No.: 663206-23-3
M. Wt: 278.29
InChI Key: RJKILNTWEYTIDN-UHFFFAOYSA-N
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Description

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a useful research compound. Its molecular formula is C11H10N4O3S and its molecular weight is 278.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

Similar compounds have been found to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors . For instance, some derivatives have been found to inhibit PARP-1 and EGFR targets in the context of anti-breast cancer activity .

Biochemical Pathways

For instance, in the context of anticancer activity, they have been found to induce apoptosis in cancer cells, upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulate the Bcl2 level .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . For instance, some derivatives have been found to exhibit cytotoxic activities against MDA-MB-231 breast cancer cells .

Action Environment

Similar compounds have been found to exhibit excellent thermal stability , suggesting that they may be stable under various environmental conditions.

Properties

IUPAC Name

2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-2-9-12-11-14(13-9)10(16)7-5-6(15(17)18)3-4-8(7)19-11/h3-5,10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKILNTWEYTIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(C3=C(C=CC(=C3)[N+](=O)[O-])SC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319800
Record name 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660010
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

663206-23-3
Record name 2-ethyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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